![molecular formula C20H17N5O2S B2404389 benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863453-06-9](/img/structure/B2404389.png)
benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Overview
Description
Benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The benzyl group is introduced through a nucleophilic substitution reaction, and the thioacetate moiety is added using appropriate thiolating agents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's ability to modulate biological pathways has led to its investigation as a potential treatment for various diseases, including cancer and inflammatory disorders. Its interactions with molecular targets are being explored to develop new therapeutic strategies.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and chemicals. Its unique properties make it valuable for creating innovative products with enhanced performance.
Mechanism of Action
The mechanism by which benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
VAS2870 (NOX Inhibitor III)
VAS3947 (NOX Inhibitor VIII)
Uniqueness: Benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-17(27-12-16-9-5-2-6-10-16)13-28-20-18-19(21-14-22-20)25(24-23-18)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLHNQQGHHDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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